3-(2-chlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-chlorophenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorophenyl group, a furan ring, and a pyrazole core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the chlorophenyl group: This step involves the chlorination of the phenyl ring, which can be done using chlorinating agents like thionyl chloride.
Attachment of the furan ring: The furan ring can be introduced through a condensation reaction with furfural.
Final assembly: The final step involves the condensation of the intermediate with carbohydrazide under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Properties
Molecular Formula |
C15H11ClN4O2 |
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Molecular Weight |
314.72 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H11ClN4O2/c16-12-6-2-1-5-11(12)13-8-14(19-18-13)15(21)20-17-9-10-4-3-7-22-10/h1-9H,(H,18,19)(H,20,21)/b17-9+ |
InChI Key |
GMRSSWRYSQBPNZ-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3)Cl |
Origin of Product |
United States |
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